molecular formula C8H8N2O3 B14852891 5-Acetyl-4-aminopyridine-2-carboxylic acid

5-Acetyl-4-aminopyridine-2-carboxylic acid

Cat. No.: B14852891
M. Wt: 180.16 g/mol
InChI Key: CONGOMXOYMUSHY-UHFFFAOYSA-N
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Description

5-Acetyl-4-aminopyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H8N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-4-aminopyridine-2-carboxylic acid typically involves the acetylation of 4-aminopyridine-2-carboxylic acid. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction mixture is heated to facilitate the acetylation process, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-4-aminopyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Acetyl-4-aminopyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-aminopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The amino group can form covalent bonds with electrophilic centers in target molecules, modulating their activity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    4-Aminopyridine-2-carboxylic acid: Lacks the acetyl group, leading to different chemical properties and reactivity.

    5-Amino-2-picolinic acid: Similar structure but with different functional groups, affecting its biological activity.

    5-Amino-2-pyridinecarboxylic acid: Another related compound with distinct applications and reactivity.

Uniqueness: 5-Acetyl-4-aminopyridine-2-carboxylic acid is unique due to the presence of both acetyl and amino groups, which confer specific chemical reactivity and potential biological activities. Its dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

5-acetyl-4-aminopyridine-2-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c1-4(11)5-3-10-7(8(12)13)2-6(5)9/h2-3H,1H3,(H2,9,10)(H,12,13)

InChI Key

CONGOMXOYMUSHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1N)C(=O)O

Origin of Product

United States

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